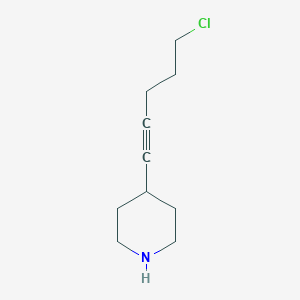

4-(5-Chloro-pent-1-ynyl)-piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16ClN |

|---|---|

Molecular Weight |

185.69 g/mol |

IUPAC Name |

4-(5-chloropent-1-ynyl)piperidine |

InChI |

InChI=1S/C10H16ClN/c11-7-3-1-2-4-10-5-8-12-9-6-10/h10,12H,1,3,5-9H2 |

InChI Key |

WXRXKHNCXZOKPL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C#CCCCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 5 Chloro Pent 1 Ynyl Piperidine and Its Analogs

Retrosynthetic Disconnections and Strategic Planning for the Target Compound

Retrosynthetic analysis is a cornerstone of planning the synthesis of a target molecule like 4-(5-chloro-pent-1-ynyl)-piperidine. This process involves mentally deconstructing the molecule into simpler, commercially available starting materials.

Key disconnections for the target compound include:

C(sp)-C(sp²) Bond: The most logical disconnection is the bond between the piperidine (B6355638) ring (C4) and the pentynyl side chain. This disconnection points towards a cross-coupling reaction, most notably the Sonogashira coupling, between a 4-substituted piperidine derivative and a suitable pentynyl partner.

Piperidine Ring Bonds: The piperidine ring itself can be disconnected through several strategies. A common approach involves breaking one or more C-N or C-C bonds, suggesting an intramolecular cyclization as the key ring-forming step. Precursors for such cyclizations are typically linear aminoalkenes or aminoalkynes.

A plausible retrosynthetic pathway would start by disconnecting the alkynyl side chain, leading to a 4-ethynylpiperidine (B1352422) synthon and a 1-bromo-3-chloropropane (B140262) equivalent. The 4-ethynylpiperidine can be further disconnected to a 4-piperidone, a common starting material. Alternatively, the entire piperidine ring can be formed in a later stage via intramolecular cyclization of an acyclic precursor containing the necessary carbon and nitrogen atoms. For instance, an acyclic diene can be cyclized via Ring-Closing Metathesis (RCM) to form a dehydropiperidine intermediate, which can then be functionalized. acs.org

Development and Optimization of Novel Synthetic Routes

Building upon the retrosynthetic plan, several forward-synthetic routes can be developed. These routes often rely on powerful transition-metal-catalyzed reactions that offer high efficiency and functional group tolerance.

Cross-coupling reactions are indispensable for forming the crucial carbon-carbon bond between the piperidine core and the alkynyl side chain.

Palladium catalysis is central to many modern C-C bond-forming reactions. The Sonogashira and Heck reactions are prominent examples.

The Sonogashira coupling is arguably the most direct method for synthesizing the target compound. organic-chemistry.org It involves the coupling of a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst. libretexts.orgyoutube.comyoutube.com For the synthesis of this compound, this would typically involve reacting a protected 4-iodopiperidine (B1603859) or 4-ethynylpiperidine derivative.

Path A: Coupling of N-protected 4-iodopiperidine with 5-chloro-pent-1-yne.

Path B: Coupling of N-protected 4-ethynylpiperidine with 1-bromo-3-chloropropane.

The reaction mechanism involves a catalytic cycle with palladium undergoing oxidative addition, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product. youtube.comyoutube.com Various palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly employed. libretexts.org

The Heck reaction , another powerful palladium-catalyzed process, couples an unsaturated halide with an alkene. wikipedia.org While not directly forming the alkyne, it can be used to construct a vinylpiperidine intermediate, which could then be further elaborated to the target alkyne. An intramolecular Heck reaction can also be a key step in forming the piperidine ring itself from an appropriate acyclic precursor. thieme-connect.com For instance, spiro[indoline-2,4'-piperidines] have been synthesized using an intramolecular Heck reaction as the key cyclization step. thieme-connect.com More recently, rhodium-catalyzed asymmetric reductive Heck reactions have been developed to produce enantioenriched 3-substituted piperidines from dihydropyridines. acs.org

| Reaction | Catalyst System | Key Transformation | Reference |

| Sonogashira Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base | Forms a C(sp)-C(sp²) bond between a terminal alkyne and a vinyl/aryl halide. | libretexts.org, organic-chemistry.org |

| Heck Reaction | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Forms a C-C bond between an unsaturated halide and an alkene. | wikipedia.org, organic-chemistry.org |

| Intramolecular Heck | Pd(OAc)₂, PPh₃, Et₃N | Cyclization of an acyclic precursor to form a piperidine ring. | thieme-connect.com |

Copper plays a dual role in these syntheses. It is a crucial co-catalyst in the traditional Sonogashira reaction, where it facilitates the formation of a copper acetylide intermediate that transmetalates to the palladium center. youtube.com

However, purely copper-catalyzed methods for alkynylation have also been developed, offering a potentially more economical and sustainable alternative to palladium. These reactions can directly couple terminal alkynes with various partners. For example, copper(I)-catalyzed, one-pot tandem hydroamination-alkynylation sequences have been used to synthesize substituted pyrrolidines and piperidines. thieme-connect.com In these methods, an intramolecular hydroamination of an alkyne generates an enamine intermediate, which is then trapped by another nucleophile. thieme-connect.com Copper-catalyzed methods have also been employed for the direct functionalization of pyridines with terminal alkynes to produce useful propargylcarbamates. acs.org

| Reaction Type | Catalyst System | Description | Reference |

| Sonogashira Co-catalysis | CuI | Forms copper acetylide intermediate for transmetalation to palladium. | youtube.com |

| Tandem Hydroamination/Alkynylation | CuBr | One-pot synthesis of piperidines via hydroamination of an alkyne followed by alkynylation. | thieme-connect.com |

| Direct Pyridine Functionalization | Copper(I) catalyst | Asymmetric functionalization of pyridines with terminal alkynes. | acs.org |

Various strategies exist, including:

Reductive Amination: Cyclization of an amino aldehyde or amino ketone. nih.gov

N-acyliminium Ion Cyclization: Formation of the ring through the cyclization of an N-acyliminium ion onto a pendant nucleophile.

Radical Cyclization: Using radical chemistry to initiate ring closure. organic-chemistry.org

Aza-Prins Cyclization: A niobium pentachloride (NbCl₅) mediated aza-Prins type cyclization of epoxides and homoallylic amines has been shown to produce 4-chloro-piperidine derivatives. rasayanjournal.co.in

Ring-Closing Metathesis (RCM) has emerged as a particularly powerful and versatile method for synthesizing cyclic compounds, including piperidines. orgsyn.org This reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form a new double bond within a molecule by joining two existing terminal alkenes, with the concurrent release of ethylene (B1197577) gas. youtube.com

To synthesize a piperidine ring using RCM, an acyclic diene precursor, such as an N-protected diallylamine (B93489) derivative, is required. The RCM reaction efficiently closes the ring to form an N-protected tetrahydropyridine. acs.org This intermediate can then be readily reduced to the corresponding piperidine and further functionalized at the desired position. This method is highly valued for its tolerance of various functional groups and its ability to form rings of different sizes under relatively mild conditions. acs.orgorgsyn.org

| RCM Catalyst | Precursor Type | Product | Reference |

| Grubbs' Catalysts (Ru-based) | N-substituted diallylamine | N-substituted tetrahydropyridine | acs.org, orgsyn.org |

Intramolecular Cyclization Strategies for Piperidine Ring Formation

Radical Cyclization Methods

Radical cyclization reactions provide a powerful tool for the construction of piperidine rings from linear precursors. These methods often involve the formation of a carbon-centered radical that subsequently cyclizes onto a tethered unsaturation, such as an alkene or alkyne.

One approach involves the use of a photoredox catalyst to generate an aryl radical from a linear aryl halide precursor. thieme-connect.comnih.gov This radical can then undergo a regioselective cyclization to form spirocyclic piperidines. thieme-connect.comnih.gov This method is advantageous due to its mild reaction conditions and avoidance of toxic reagents and precious metals. nih.gov A proposed mechanism involves the photoexcitation of a donor-acceptor cyanoarene catalyst, which is then reductively quenched by an amine. nih.gov The resulting radical anion transfers an electron to the aryl halide, leading to the formation of the aryl radical. This radical then cyclizes in an exo fashion, and the resulting radical intermediate is terminated by a hydrogen-atom transfer (HAT) to yield the spiro-fused heterocycle. nih.gov

Another strategy utilizes the intramolecular cyclization of 1,6-enynes. nih.gov For instance, triethylborane (B153662) can act as a radical initiator, leading to a complex cascade of reactions that includes two successive cyclizations (5-exo-dig and 3-exo-trig), cleavage of a cyclopropane (B1198618) intermediate, and cis-selective hydrogen abstraction to form polysubstituted alkylidene piperidines. nih.gov Similarly, iodo-homoallylic alcohols bearing piperidine rings can be synthesized via a 6-endo-trig radical cyclization. nih.gov The regioselectivity of these reactions can often be controlled by the choice of solvent. nih.gov

Furthermore, the synthesis of 2,4,5-trisubstituted piperidines has been achieved through the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. acs.org This approach results in the formation of only two of the four possible diastereoisomers. acs.org

The following table summarizes key aspects of selected radical cyclization methods for piperidine synthesis:

| Method | Precursor Type | Key Reagents/Catalysts | Key Features |

| Photoredox Catalysis | Linear aryl halides | Organic photoredox catalyst, trialkylamine | Mild conditions, forms spirocyclic piperidines. thieme-connect.comnih.gov |

| 1,6-Enyne Cyclization | 1,6-enynes | Triethylborane | Complex radical cascade, forms polysubstituted piperidines. nih.gov |

| Stabilized Radical Cyclization | α,β-unsaturated esters | - | 6-exo cyclization, diastereoselective. acs.org |

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a direct and atom-economical method for synthesizing piperidines. Gold(I) catalysts have been shown to be effective for the hydroamination of unactivated olefins, offering a broad substrate scope compared to other late-transition-metal catalysts. organic-chemistry.org

Intramolecular hydroamination of aminoalkynes is a particularly relevant strategy for synthesizing piperidine derivatives. For example, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can be mediated by acid. nih.gov This reaction proceeds through the formation of an enamine and a subsequent iminium ion, which is then reduced to form the piperidine ring. nih.gov

A metal-free, Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines has also been developed for the stereoselective synthesis of piperidines. acs.org This method has proven useful in the total synthesis of various alkaloids. acs.org

Palladium-catalyzed intramolecular hydroamination using 8-aminoquinoline (B160924) as a guiding group proceeds via syn-addition and a proto-depalladation mechanism, suitable for creating six-membered heterocycles. nih.gov

The table below highlights different hydroamination approaches for piperidine synthesis:

| Catalyst/Mediator | Substrate Type | Key Features |

| Gold(I) Catalysts | Unactivated olefins | Broad substrate scope. organic-chemistry.org |

| Acid-mediated | Aminoalkynes | Proceeds via enamine/iminium ion intermediates. nih.gov |

| Lewis Acid (metal-free) | Enynyl amines | Stereoselective, applicable to alkaloid synthesis. acs.org |

| Palladium with 8-aminoquinoline | Alkenyl amines | syn-addition mechanism. nih.gov |

Aza-Prins Type Cyclizations

The aza-Prins cyclization is a powerful reaction for constructing piperidine rings, involving the reaction of a homoallylic amine with an aldehyde. researchgate.net This reaction can be promoted by various catalysts. For instance, a combination of an N-heterocyclic carbene (NHC)-Cu(I) complex and ZrCl₄ can catalyze the aza-Prins cyclization of homoallylic amines with aldehydes to produce piperidine derivatives. researchgate.net The proposed mechanism involves the activation of the aldehyde by zirconium chloride, leading to an iminium intermediate that undergoes a 6-endo-trig cyclization. researchgate.net

Aluminum chloride (AlCl₃) can also catalyze the aza-Prins cyclization of N-tosyl homoallylamines with carbonyl compounds, providing trans-2-substituted-4-halopiperidines with good diastereoselectivity. organic-chemistry.org Aza-Prins cyclizations have also been utilized in the synthesis of more complex structures like indolizidines from 2-allylpyrrolidines, demonstrating the versatility of this reaction. nih.gov

Key features of different aza-Prins cyclization methods are summarized below:

| Catalyst/Promoter | Substrates | Product Features |

| NHC-Cu(I) / ZrCl₄ | Homoallylic amines, aldehydes | Piperidine derivatives. researchgate.net |

| AlCl₃ / TMS-halide | N-tosyl homoallylamines, carbonyls | trans-2-substituted-4-halopiperidines. organic-chemistry.org |

| TFA | 2-allylpyrrolidines, formaldehyde | Hydroxy-substituted indolizidines. nih.gov |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building complex molecules like piperidine derivatives. taylorfrancis.comnih.gov These reactions offer significant advantages in terms of atom economy, time, and resource efficiency. nih.gov

One example is the one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters. taylorfrancis.com This transformation can be catalyzed by various catalysts, including tetrabutylammonium (B224687) tribromide (TBATB) or zirconia-based catalysts, to yield highly functionalized piperidines. taylorfrancis.com A biocatalytic approach using immobilized Candida antarctica lipase (B570770) B (CALB) has also been developed for this reaction, demonstrating the potential for green chemistry in MCRs. rsc.org

Another MCR strategy involves a domino Mannich–Michael reaction of Danishefsky's diene with glycosylaldimines, which furnishes N-glycosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com

The following table provides an overview of selected MCRs for piperidine synthesis:

| Reaction Type | Reactants | Catalyst | Key Features |

| Three-component | Aromatic aldehydes, amines, acetoacetic esters | TBATB, ZrOCl₂·8H₂O, CALB | Highly functionalized piperidines, biocatalytic option. taylorfrancis.comrsc.org |

| Domino Mannich–Michael | Danishefsky's diene, glycosylaldimines | - | High diastereoselectivity, forms dehydropiperidinones. cdnsciencepub.com |

Stereoselective Synthesis of Chiral Piperidine Derivatives

The synthesis of chiral piperidines is of great importance due to their prevalence in biologically active molecules. researchgate.netnih.gov Stereoselective methods aim to control the three-dimensional arrangement of atoms in the piperidine ring, leading to specific enantiomers or diastereomers.

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. Several catalytic enantioselective methods have been developed for piperidine synthesis. researchgate.net

One strategy involves the dearomatization of pyridines. For example, a copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines, obtained from the partial reduction of pyridines, provides access to enantioenriched 3-boryl-tetrahydropyridines. acs.org These intermediates can be further transformed into chiral piperidines. acs.org Similarly, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate yields 3-substituted tetrahydropyridines with high enantioselectivity. nih.govsnnu.edu.cn

Another approach utilizes chiral auxiliaries. The use of a D-arabinopyranosylamine as a chiral auxiliary in a domino Mannich–Michael reaction allows for the stereoselective synthesis of 2-substituted dehydropiperidinones. cdnsciencepub.comresearchgate.net The chiral auxiliary can be removed in subsequent steps to yield the desired chiral piperidine.

The use of chiral lithium amide bases can induce a symmetry-breaking enolisation of a meso-piperidine diester, allowing for highly diastereo- and enantioselective alkylation. thieme-connect.com

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule.

A continuous flow protocol has been developed for the rapid and highly diastereoselective synthesis of α-chiral piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. acs.org The tert-butylsulfinyl group acts as an excellent chiral auxiliary, directing the stereochemical outcome of the reaction. acs.org

The radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates provides 2,4-disubstituted piperidines, with the diastereoselectivity being influenced by the choice of the hydrogen source. organic-chemistry.org

A boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes delivers polysubstituted piperidines with high yield and diastereoselectivity. nih.gov

The table below summarizes key stereoselective methods for piperidine synthesis:

| Approach | Method | Key Reagents/Auxiliaries | Stereochemical Outcome |

| Enantioselective | Cu(I)-catalyzed protoborylation | 1,2-dihydropyridines | Enantioenriched 3-boryl-tetrahydropyridines. acs.org |

| Enantioselective | Rh-catalyzed reductive Heck | Arylboronic acids, chiral ligands | Enantioenriched 3-substituted tetrahydropyridines. nih.govsnnu.edu.cn |

| Enantioselective | Chiral Auxiliary | D-arabinopyranosylamine | Diastereoselective formation of dehydropiperidinones. cdnsciencepub.comresearchgate.net |

| Enantioselective | Chiral Base | Chiral lithium amide | Diastereo- and enantioselective alkylation. thieme-connect.com |

| Diastereoselective | Continuous Flow | N-(tert-butylsulfinyl)-bromoimine, Grignard reagents | Highly diastereoselective formation of α-chiral piperidines. acs.org |

| Diastereoselective | Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoates | 2,4-disubstituted piperidines. organic-chemistry.org |

| Diastereoselective | Boronyl Radical Catalysis | 3-aroyl azetidines, alkenes | Polysubstituted piperidines. nih.gov |

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The successful synthesis of this compound and its analogs relies heavily on robust purification and isolation protocols to separate the desired compounds from starting materials, catalysts, and byproducts. The choice of technique is dictated by the physicochemical properties of the intermediates and the final product, such as polarity, solubility, and the presence of protecting groups. Commonly employed methods include liquid-liquid extraction, column chromatography, and recrystallization.

Liquid-Liquid Extraction and Work-up Procedures

Following the completion of synthetic reactions, such as the Sonogashira coupling, a standard aqueous work-up is typically the first step in the isolation process. This involves quenching the reaction mixture, often with water or a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction of the organic-soluble product into a suitable solvent like diethyl ether or ethyl acetate (B1210297). scispace.comrasayanjournal.co.in The combined organic layers are then washed sequentially with water and brine to remove inorganic salts and other water-soluble impurities. scispace.com Drying of the organic phase over an anhydrous salt, such as sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4), followed by filtration and concentration under reduced pressure, affords the crude product. rasayanjournal.co.inprinceton.edu For basic compounds like piperidine derivatives, the work-up may involve basification, for instance with a saturated sodium bicarbonate solution, to ensure the amine is in its free base form for efficient extraction into the organic solvent. scispace.com

Column Chromatography

Column chromatography is a fundamental technique for the purification of both synthetic intermediates and the final this compound product. Silica (B1680970) gel is the most common stationary phase used for these separations. rasayanjournal.co.inprinceton.educore.ac.uk

The selection of the mobile phase (eluent) is critical and is determined by the polarity of the compound being purified. A mixture of a non-polar solvent like hexanes or pentane (B18724) and a more polar solvent such as ethyl acetate or diethyl ether is frequently used. scispace.comprinceton.educore.ac.uk The polarity of the eluent is often adjusted during the purification process (gradient elution) to effectively separate compounds with different polarities. For instance, a gradient of 5% to 50% ethyl acetate in hexanes has been used to purify N-Boc protected piperidine derivatives. core.ac.uk In some cases, preparative thin-layer chromatography (TLC) on silica gel may also be employed for small-scale purifications. beilstein-journals.org

For basic piperidine derivatives, which can interact strongly with the acidic silica gel, leading to peak tailing and poor separation, the silica gel can be neutralized with a base like triethylamine (B128534) before use.

Table 1: Examples of Chromatographic Purification of Piperidine Derivatives

| Compound Type | Stationary Phase | Eluent System | Reference |

| N-Tosyl-4-chloro-piperidine derivative | Silica gel (100-200 mesh) | Ethyl acetate / Hexane | rasayanjournal.co.in |

| N-Boc-piperidine intermediate | Silica gel | 5-50% Ethyl acetate / Hexanes | core.ac.uk |

| Sonogashira cross-coupled product | Silica gel | Ethyl acetate - Hexane mixture (e.g., 1:9) | scispace.com |

| N-Boc-pyrrolidine derivative | Silica gel | 5 to 20% Ethyl acetate in hexanes | princeton.edu |

| A3B-Porphyrins | Silica gel | Ethyl acetate / Hexane (1:50) | beilstein-journals.org |

Recrystallization

Recrystallization is a powerful technique for purifying solid final products and their salt forms, such as hydrochlorides. This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. Piperidine derivatives are often converted to their hydrochloride salts to facilitate purification by recrystallization, as the salts frequently form well-defined, stable crystals. chemicalbook.comcdnsciencepub.comgoogle.com

The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial; ideal solvents dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents and systems for piperidine derivatives include ethanol/diethyl ether, methanol, and isopropanol. chemicalbook.comcdnsciencepub.comsciencemadness.org For instance, piperidine hydrochloride can be crystallized from an ethanol/diethyl ether mixture containing a small amount of hydrochloric acid. chemicalbook.com In some cases, the free base itself can be recrystallized; for example, N-(p-nitrosophenyl)-piperidine free base has been crystallized from isopropanol. cdnsciencepub.com

Table 2: Examples of Recrystallization of Piperidine Derivatives

| Compound | Form | Solvent System | Reference |

| Piperidine hydrochloride | Salt | Ethanol / Diethyl ether (+ HCl) | chemicalbook.com |

| N-(p-nitrosophenyl)-piperidine hydrochloride | Salt | Methanol | cdnsciencepub.com |

| N-(p-nitrosophenyl)-piperidine | Free Base | Isopropanol | cdnsciencepub.com |

| 2-Piperidinoethylchloride hydrochloride | Salt | Toluene (from reaction mixture) | google.com |

| Piperidin-4-one derivatives | Free Base | Ethanol-ethyl acetate mixture | chemrevlett.com |

| N-acyl-piperidin-4-ones | Free Base | Benzene-petroleum ether mixture | chemrevlett.com |

The purification of intermediates, such as those where the piperidine nitrogen is protected (e.g., with a Boc group), typically involves chromatographic methods. princeton.educore.ac.uknih.gov After deprotection, the final product can be purified either as the free base or, more commonly, converted to a salt and purified by recrystallization to yield a stable, crystalline solid.

Chemical Reactivity and Mechanistic Investigations of 4 5 Chloro Pent 1 Ynyl Piperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring is the primary site of its reactivity as a base and a nucleophile.

The secondary amine of the piperidine ring is readily functionalized through various reactions, including alkylation, acylation, and sulfonylation. These transformations are fundamental in modifying the compound's properties and for its incorporation into larger molecular frameworks.

N-Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides. This reaction proceeds via a standard nucleophilic substitution mechanism. To favor mono-alkylation and prevent the formation of a quaternary ammonium (B1175870) salt, the reaction is often carried out by slowly adding the alkylating agent to an excess of the piperidine derivative. researchgate.net Alternatively, the use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) can be employed to deprotonate the piperidine nitrogen, increasing its nucleophilicity and facilitating the reaction. researchgate.net

Table 1: General Conditions for N-Alkylation of Piperidines

| Reagent/Catalyst | Solvent | Temperature | Notes |

| Alkyl halide (e.g., R-Br, R-I) | Acetonitrile | Room Temperature | Slow addition of alkyl halide is recommended to avoid over-alkylation. researchgate.net |

| Alkyl halide, K₂CO₃ | DMF | Room Temperature | Base neutralizes the formed hydrohalic acid, driving the reaction forward. researchgate.net |

| Alkyl halide, NaH | DMF | 0 °C to Room Temp. | NaH acts as a strong base to form the more nucleophilic piperidide anion. researchgate.net |

N-Acylation: Acylation of the piperidine nitrogen occurs readily upon treatment with acylating agents like acid chlorides or acid anhydrides. These reactions are typically performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct (HCl or a carboxylic acid). The resulting N-acylpiperidines are amides and exhibit different chemical and physical properties compared to the parent amine, notably a decrease in basicity due to the electron-withdrawing nature of the carbonyl group.

N-Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields N-sulfonylpiperidines, or sulfonamides. This functionalization is often used to introduce protecting groups on the nitrogen or to modulate the biological activity of the molecule.

The nitrogen atom in the piperidine ring possesses a lone pair of electrons, rendering it basic. It readily accepts a proton from an acid to form a piperidinium (B107235) salt. The basicity of piperidine derivatives is a critical factor influencing their reactivity and physiological behavior. The pKa of the conjugate acid of piperidine is typically around 11.2, indicating it is a stronger base than many other amines. The substitution at the 4-position with the 5-chloro-pent-1-ynyl group is not expected to dramatically alter the basicity of the nitrogen atom compared to piperidine itself. In comparison to piperazine, which has a second nitrogen atom, piperidine derivatives are generally more basic. nih.gov At physiological pH (around 7.4), the piperidine nitrogen in 4-(5-chloro-pent-1-ynyl)-piperidine would exist predominantly in its protonated, positively charged form. nih.gov

Reactivity of the Terminal Alkyne Moiety

The carbon-carbon triple bond of the pentynyl side chain is an electron-rich region, making it susceptible to a variety of addition reactions and a key partner in cycloaddition chemistry. unacademy.com

The terminal alkyne undergoes electrophilic addition, where an electrophile adds to one of the sp-hybridized carbons, leading to the formation of a vinylic carbocation intermediate. chemistrysteps.com This intermediate is then attacked by a nucleophile. These reactions typically follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (the terminal carbon), and the other group adds to the more substituted carbon. libretexts.orglibretexts.org

Hydration: The acid-catalyzed addition of water across the triple bond, often facilitated by a mercuric salt (HgSO₄) catalyst, initially forms an enol. chemistrysteps.comlibretexts.org This enol intermediate is unstable and rapidly tautomerizes to the more stable keto form. For a terminal alkyne like that in this compound, this reaction yields a methyl ketone. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (H-X, where X = Cl, Br, I) across the alkyne follows Markovnikov's rule. libretexts.org The reaction of this compound with one equivalent of H-X would produce a vinylic halide. If an excess of the hydrogen halide is used, a second addition can occur, resulting in a geminal dihalide, where both halogen atoms are attached to the same carbon. libretexts.org The reactivity of hydrogen halides follows the order HI > HBr > HCl > HF. libretexts.org

Halogenation: Alkynes react with halogens such as chlorine (Cl₂) and bromine (Br₂) in a process analogous to the halogenation of alkenes. libretexts.orgmasterorganicchemistry.com The addition of one equivalent of a halogen typically results in the formation of a trans-dihaloalkene, proceeding through a cyclic halonium ion intermediate. libretexts.orgmasterorganicchemistry.comchemistrysteps.com The addition of a second equivalent of the halogen leads to the formation of a tetrahaloalkane. masterorganicchemistry.comchemistrysteps.com Direct oxidative halogenation methods can also be employed to synthesize 1-haloalkynes from terminal alkynes using reagents like chloramine-B with KI or NaBr. thieme-connect.com

Table 2: Summary of Electrophilic Addition Reactions at the Alkyne

| Reaction | Reagents | Intermediate | Product Type | Regioselectivity |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | Methyl Ketone | Markovnikov chemistrysteps.comlibretexts.org |

| Hydrohalogenation | HX (1 eq.) | Vinylic Carbocation | Vinylic Halide | Markovnikov libretexts.orglibretexts.org |

| Hydrohalogenation | HX (excess) | Vinylic Carbocation | Geminal Dihalide | Markovnikov libretexts.org |

| Halogenation | X₂ (1 eq.) | Cyclic Halonium Ion | trans-Dihaloalkene | Anti-addition libretexts.orgmasterorganicchemistry.com |

| Halogenation | X₂ (2 eq.) | - | Tetrahaloalkane | - |

While less common than electrophilic additions for unactivated alkynes, nucleophilic additions can occur under specific conditions. Strong nucleophiles, such as organometallic reagents or stabilized carbanions, can add to the triple bond, particularly in a conjugate fashion if an activating group is present. For a simple terminal alkyne, this type of reaction is generally not favorable without activation. However, the formation of a vinylic carbocation during electrophilic additions is followed by a nucleophilic attack to complete the reaction. chemistrysteps.com

The alkyne moiety serves as an excellent component in various cycloaddition reactions to form cyclic structures.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between an alkyne and an alkene can lead to the formation of cyclobutene (B1205218) derivatives. Intramolecular [2+2] cycloadditions are also a known strategy for synthesizing fused ring systems. acs.org

[3+2] Cycloaddition and Click Chemistry: The terminal alkyne is a perfect substrate for the Huisgen 1,3-dipolar cycloaddition reaction with azides. nih.gov The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry". nih.govsigmaaldrich.com This reaction is highly efficient, regioselective, and proceeds under mild conditions to exclusively afford 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org The reaction of this compound with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst would yield a stable triazole-linked product, a common strategy in drug design and materials science. nih.govnih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): The alkyne can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. Inverse-electron-demand Diels-Alder reactions, where an electron-rich alkyne reacts with an electron-poor diene (like a tetrazine), are also powerful transformations. sigmaaldrich.commdpi.com These reactions can be reversible. rsc.org

Detailed Mechanistic Elucidation of Key Transformations

Investigation of Transition States and Intermediates

The elucidation of reaction mechanisms involving this compound relies heavily on the characterization of transient species, including transition states and intermediates. While specific experimental data for this compound is not extensively documented in publicly available literature, the investigation of its reactive centers—the piperidine nitrogen, the terminal alkyne, and the chloroalkane moiety—can be understood through established methodologies applied to analogous structures. Computational chemistry, in particular, serves as a powerful tool for predicting the geometries and energies of these fleeting structures.

Detailed research findings on the reactivity of similar piperidine-containing molecules have provided a robust framework for these investigations. For instance, quantum-chemical studies on N-chloro-piperidines have successfully employed various electronic structure methods to map out reaction pathways. nih.gov These studies have benchmarked the performance of computational methods such as MP2, B3LYP, and G3B3(+) for calculating the thermochemistry of rearrangement reactions. nih.gov Such approaches are instrumental in accurately modeling reaction profiles, including the identification of transition states and intermediates.

The investigation of transition states and intermediates in reactions of this compound would likely focus on several key transformations:

Nucleophilic substitution at the chloropentyl chain: The piperidine nitrogen can act as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom to form a bicyclic quaternary ammonium salt. The transition state for this reaction would involve the partial formation of the new C-N bond and the partial breaking of the C-Cl bond.

Reactions involving the alkyne: The triple bond can undergo various additions (e.g., hydration, hydrohalogenation) or participate in cyclization reactions. For example, acid-mediated cyclization of similar aminoalkynes is known to proceed through an iminium ion intermediate.

Base-catalyzed elimination: In the presence of a strong base, dehydrohalogenation can occur, leading to the formation of an enyne. The transition state for an E2 elimination would involve a concerted breaking of the C-H and C-Cl bonds and formation of the new pi bond.

Computational studies are crucial for distinguishing between different possible mechanistic pathways by comparing the activation energies associated with the respective transition states. For instance, in base-catalyzed reactions of related N-chloro-piperidines, calculations have been used to determine that the formation of certain imine products is energetically favored over other potential rearrangements. nih.gov The inclusion of solvent effects, often through continuum solvation models like CPCM, has been shown to be critical for accurately reproducing experimental energy barriers. nih.gov

Spectroscopic methods can, in some cases, provide experimental evidence for the existence of intermediates. Low-temperature NMR spectroscopy, for example, has been used to observe a putative cobalt(I) tetramethylfulvene complex as an intermediate in a cobalt-catalyzed reaction. While direct observation of transition states is not possible, the characterization of intermediates lends significant support to a proposed reaction mechanism.

The following tables represent the type of data that would be generated from computational investigations into the reactivity of this compound.

Table 1: Hypothetical Calculated Relative Energies for Intermediates and Transition States in a Postulated Intramolecular Cyclization Reaction.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| TS1 | Transition state for N-alkylation | +25.3 |

| Intermediate 1 | Bicyclic quaternary ammonium cation | +5.7 |

| TS2 | Transition state for subsequent rearrangement | +31.2 |

| Product | Rearranged bicyclic product | -10.4 |

Note: The data in this table is illustrative and intended to represent the typical output of a computational chemistry study.

Table 2: Key Geometric Parameters of a Hypothetical Transition State (TS1) for Intramolecular N-alkylation.

| Parameter | Description | Value (Å) |

| N-C₅ bond length | Forming bond between piperidine N and C₅ of the pentynyl chain | 2.15 |

| C₅-Cl bond length | Breaking bond | 2.30 |

Note: The data in this table is illustrative and intended to represent the typical output of a computational chemistry study.

By combining these theoretical calculations with experimental kinetic data, a comprehensive understanding of the chemical reactivity of this compound can be achieved.

Design and Synthesis of Derivatives and Analogs of 4 5 Chloro Pent 1 Ynyl Piperidine

Rational Design Principles for Structural Variation.researchgate.netresearchgate.net

The design of novel analogs of 4-(5-chloro-pent-1-ynyl)-piperidine is guided by established medicinal chemistry principles. These principles aim to introduce structural modifications that can modulate the compound's affinity for its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. chemrxiv.org

Bioisosteric replacement is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical and chemical properties, with the goal of enhancing the desired biological activity or improving the pharmacokinetic profile. chemrxiv.org For this compound, bioisosteric replacements can be considered for both the piperidine (B6355638) ring and the chloro-alkyne moiety.

The piperidine ring, a common scaffold in many pharmaceuticals, can be replaced by other heterocyclic systems to explore different conformational spaces and to alter the basicity of the nitrogen atom. enamine.netresearchgate.net For instance, azaspiro[3.3]heptanes have been proposed as piperidine bioisosteres, sometimes leading to improved solubility and metabolic stability. enamine.netresearchgate.net The pKa of the piperidine nitrogen can also be modulated by the introduction of substituents, which can influence the compound's interaction with its biological target. blumberginstitute.org

The chloroalkyne functionality is another key area for bioisosteric modification. The chlorine atom can be replaced with other halogens (e.g., bromine, fluorine) or with other electron-withdrawing groups to fine-tune the electronic properties of the alkyne and its potential interactions with the target protein.

Scaffold diversity is crucial for exploring new chemical space and identifying novel pharmacophores. nih.govwhiterose.ac.ukresearchgate.net Fragment-based drug discovery (FBDD) is a powerful approach that utilizes small, low-complexity molecules (fragments) that bind to the target protein with low affinity. nih.govwhiterose.ac.ukresearchgate.netwhiterose.ac.ukrsc.org These initial hits can then be grown or linked together to create more potent lead compounds.

In the context of this compound, the piperidine ring and the chloro-pentynyl side chain can be considered as two distinct fragments. A fragment-based approach could involve screening libraries of diverse piperidine-like scaffolds and various alkyne-containing fragments to identify new combinations that exhibit favorable binding characteristics. nih.govwhiterose.ac.ukresearchgate.netwhiterose.ac.ukrsc.org The use of three-dimensional (3D) fragments is particularly valuable as it allows for the exploration of a wider range of chemical shapes and can lead to compounds with improved properties compared to flat, two-dimensional molecules. nih.govwhiterose.ac.ukresearchgate.netwhiterose.ac.ukrsc.org

Modification of the Piperidine Ring Substituents

Modifying the substituents on the piperidine ring of this compound offers a direct route to modulate its properties. The nitrogen atom of the piperidine ring is a common site for modification. N-alkylation, N-acylation, or the introduction of other functional groups can significantly alter the compound's polarity, basicity, and steric bulk, thereby influencing its biological activity and pharmacokinetic profile. researchgate.netnih.gov For example, the synthesis of N-substituted derivatives of 4-aminopiperidines has been shown to impact their antimalarial activity. nih.gov

Furthermore, substitution at other positions on the piperidine ring can be explored. The introduction of small alkyl groups or other functional groups can create new chiral centers and influence the conformational preference of the piperidine ring, which can be critical for optimal interaction with the target protein. nih.gov

Variations at the Alkyne Terminus

The terminal end of the alkyne chain in this compound provides another key point for structural variation. The chlorine atom can be replaced with other functional groups to probe the electronic and steric requirements of the binding pocket. For instance, replacing the chlorine with a hydroxyl group, an amino group, or a small alkyl group could lead to different hydrogen bonding interactions or van der Waals contacts with the target protein.

Additionally, the terminal alkyne can be used as a handle for further chemical transformations. For example, Sonogashira coupling reactions could be employed to attach various aryl or heteroaryl groups to the alkyne terminus, significantly expanding the chemical diversity of the analogs.

Alterations to the Halogen and Pentyl Chain Length

Systematic variation of the halogen atom and the length of the pentyl chain can provide valuable insights into the structure-activity relationship.

Halogen Substitution: Replacing the chlorine atom with other halogens, such as fluorine, bromine, or iodine, can modulate the electronic properties and the size of the substituent at the alkyne terminus. This can influence the strength of any halogen bonding interactions with the target protein. The synthesis of such analogs can be achieved through halo-aza-Prins cyclization reactions. nih.gov

A representative table of potential analogs with variations in halogen and chain length is presented below:

| Compound ID | Halogen (X) | Chain Length (n) |

| This compound | Cl | 3 |

| Analog 1 | F | 3 |

| Analog 2 | Br | 3 |

| Analog 3 | I | 3 |

| Analog 4 | Cl | 2 |

| Analog 5 | Cl | 4 |

Stereochemical Divergence in Analog Synthesis

The introduction of stereocenters into the piperidine ring or the side chain can have a profound impact on the biological activity of the resulting analogs. Enantiomers or diastereomers of a chiral compound often exhibit different pharmacological properties due to the stereospecific nature of protein-ligand interactions.

Stereoselective synthesis is therefore a critical aspect of analog design. nih.gov This can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. rsc.org For instance, the stereoselective synthesis of substituted piperidines has been accomplished through methods like asymmetric nitro-Mannich reactions followed by reduction and cyclization. nih.gov

The synthesis of conformationally restricted analogs can also be a valuable strategy to lock the molecule into a specific bioactive conformation, potentially leading to increased potency and selectivity. nih.gov X-ray crystallography can be used to determine the absolute configuration of the synthesized stereoisomers. nih.gov

Computational and Theoretical Chemistry Studies of 4 5 Chloro Pent 1 Ynyl Piperidine

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms and the accessible conformations of a molecule are fundamental to its chemical behavior. Computational methods are adept at predicting these features with high accuracy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for geometry optimization, allowing for the determination of the most stable (lowest energy) three-dimensional structure of a molecule.

For 4-(5-chloro-pent-1-ynyl)-piperidine, DFT calculations would typically be employed to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. The piperidine (B6355638) ring is known to adopt a chair conformation, and DFT can predict the preference for the 4-(5-chloro-pent-1-ynyl) substituent to be in an equatorial or axial position. The equatorial position is generally favored for bulky substituents to minimize steric hindrance.

Illustrative Optimized Geometrical Parameters of this compound (Chair Conformation, Equatorial Substituent) using DFT

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value (Illustrative) |

| Bond Length | C(sp) | C(sp) | - | - | ~1.21 Å |

| Bond Length | C(sp) | C(sp2) | - | - | ~1.46 Å |

| Bond Length | C(piperidine)-N | - | - | - | ~1.47 Å |

| Bond Angle | C(sp)-C(sp)-C(sp2) | - | - | - | ~178° |

| Dihedral Angle | C1-C2-N-C6 | ~-55° (gauche) | |||

| Dihedral Angle | C2-C3-C4-C5 | ~56° (gauche) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures. Precise values would be obtained from specific DFT calculations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space available to the molecule and identify the most populated conformations.

For this compound, an MD simulation would reveal the flexibility of the pentynyl chain and the dynamics of the piperidine ring, including ring inversion between different chair conformations. Such simulations are crucial for understanding how the molecule might interact with its environment, for instance, a biological receptor, by adapting its shape. The results of MD simulations can provide a statistical distribution of different conformers, offering a more complete picture of the molecule's behavior than a static geometry optimization.

Electronic Structure and Reactivity Prediction

The arrangement of electrons within a molecule dictates its reactivity. Computational methods provide a detailed picture of the electronic landscape, allowing for the prediction of how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, FMO analysis would likely show that the HOMO is localized on the electron-rich alkyne and the nitrogen atom of the piperidine ring, suggesting these are the primary sites for electrophilic attack. The LUMO would likely be distributed along the carbon chain and the chloro group, indicating potential sites for nucleophilic attack.

Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) (Illustrative) |

| HOMO | -8.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 8.0 |

Note: These energy values are illustrative. The actual values would be determined by specific quantum chemical calculations.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. libretexts.orgchemrxiv.orgdeeporigin.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. libretexts.org Red regions on the MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom and the triple bond of the alkyne group, confirming these as likely sites for interaction with electrophiles. A region of positive potential would be anticipated around the hydrogen atom attached to the nitrogen (if protonated) and the carbon atom bonded to the chlorine, suggesting their susceptibility to nucleophilic attack.

Prediction of Reaction Pathways and Energetics

Computational chemistry can be used to model entire reaction pathways, identifying transition states and calculating activation energies. This allows for the prediction of the most likely reaction mechanisms and the relative rates of different reactions.

For this compound, theoretical studies could investigate various potential reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom or addition reactions across the triple bond. By calculating the energy profiles for these pathways, researchers can predict which reactions are energetically favorable and are therefore more likely to occur. For instance, the synthesis of piperidine derivatives can be guided by understanding the kinetics and thermodynamics of the reaction steps. nih.gov The study of reaction pathways for terminal alkynes has also been a subject of interest, with predictions of mechanisms for their conversion. mdpi.comnih.gov

In Silico Ligand-Target Interaction Modeling (Excluding Clinical Outcomes)

In silico modeling provides a virtual window into the molecular world, allowing researchers to predict how a ligand like this compound might interact with biological targets. This modeling is crucial for hypothesis-driven drug design and for prioritizing compounds for further experimental testing.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netresearchgate.net For this compound, this would involve docking the compound into the binding sites of various model protein receptors known to interact with piperidine derivatives.

The process begins with the generation of a 3D structure of the ligand, which is then computationally placed into the active site of a receptor protein. nih.gov An algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site, calculating a "docking score" for each to estimate the binding affinity. nih.gov

Given the structural features of this compound—a piperidine ring (a common pharmacophore), a flexible chloro-pentynyl chain, and a terminal alkyne—potential protein targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes like cholinesterases or kinases, where piperidine-containing molecules have shown activity. nih.govnih.govbenthamdirect.com The docking simulations would reveal key interactions, such as:

Hydrogen Bonding: The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, or, if protonated under physiological pH, as a hydrogen bond donor. nih.gov

Hydrophobic Interactions: The pentynyl chain and the aliphatic part of the piperidine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

Halogen Bonding: The chlorine atom could potentially form halogen bonds with electron-donating atoms in the receptor.

The results of these simulations are typically presented in a table format, detailing the predicted binding energies and the specific amino acid residues involved in the interactions. While specific data for this compound is not available, a hypothetical docking study against a model receptor like Acetylcholinesterase (AChE) could yield results similar to those shown in the interactive table below.

Interactive Table: Hypothetical Molecular Docking Results for this compound with Acetylcholinesterase (PDB ID: 4EY7)

| Interacting Residue | Interaction Type | Distance (Å) |

| TRP86 | Pi-Pi Stacking | 3.8 |

| TYR337 | Pi-Alkyl | 4.5 |

| ASP74 | Hydrogen Bond (with piperidine N-H) | 2.9 |

| TYR124 | Halogen Bond (with Cl) | 3.2 |

| PHE338 | Hydrophobic | 4.1 |

Note: The data in this table is illustrative and based on typical interactions observed for similar ligands, not on actual experimental results for this compound.

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. The development of a pharmacophore model for this compound would involve identifying its key chemical features and their spatial arrangement. nih.gov

Based on its structure, a pharmacophore model would likely include:

A hydrogen bond acceptor/donor feature centered on the piperidine nitrogen. nih.gov

One or more hydrophobic features representing the piperidine ring and the chloro-pentyl chain. nih.govbenthamscience.com

A hydrophobic alkyne feature .

A potential halogen bond donor feature for the chlorine atom.

These models are often generated from a set of active ligands or from the receptor binding site itself. nih.govfrontiersin.org Once developed, the pharmacophore model can be used to screen large virtual libraries of compounds to identify other molecules that possess the same essential features and are therefore likely to bind to the same target. nih.gov For instance, a pharmacophore model derived from piperidine-based ligands of the sigma-1 receptor typically includes two hydrophobic sites and a central basic group. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a set of analogs of this compound, a QSAR model could be developed to predict their activity against a specific target without resorting to predictive human outcomes. tandfonline.comtandfonline.com

The process involves:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. tandfonline.com

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the series. nih.govresearchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.govtandfonline.com

For piperidine derivatives, QSAR models have been successfully developed to predict their toxicity against Aedes aegypti using topological descriptors. nih.govtandfonline.com Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to study piperidine derivatives as protein kinase inhibitors. benthamdirect.comresearchgate.net These studies provide a framework for how a QSAR study on this compound and its analogs would be conducted.

Interactive Table: Examples of Descriptors Used in QSAR Studies of Piperidine Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

| Topological | Balaban J index | Molecular branching and cyclicity |

| Electronic | Dipole moment | Polarity and charge distribution |

| Steric | Molar refractivity | Molecular volume and polarizability |

| 3D-WHIM | GETAWAY descriptors | 3D molecular shape and atom distribution |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry methods can also be used to predict the spectroscopic properties of a molecule, which can aid in its structural characterization.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectra can be predicted using methods like Density Functional Theory (DFT) or through machine learning models trained on large spectral databases. d-nb.infonmrdb.org For this compound, predictions would focus on the 1H and 13C chemical shifts. The alkynyl protons and carbons have characteristic chemical shift ranges. libretexts.org The presence of the electronegative chlorine atom would be predicted to deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). modgraph.co.uk

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated using quantum mechanical methods. nih.gov For this compound, key predicted vibrational modes would include the C-H stretching of the piperidine ring and the pentynyl chain, the C≡C triple bond stretch (typically a weak to medium band around 2100-2260 cm-1), and the C-Cl stretch. libretexts.org The N-H stretch of the piperidine would also be a prominent feature. chemicalbook.com

UV-Vis Spectroscopy: The electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra can be predicted using time-dependent DFT (TD-DFT) or semi-empirical methods. researchgate.netresearchgate.netmasterorganicchemistry.com The π-system of the alkyne group is the primary chromophore in this compound. libretexts.org The predicted λmax (wavelength of maximum absorbance) would likely be in the UV region, as the chromophore is not part of a larger conjugated system. masterorganicchemistry.com

Interactive Table: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Approximate Value/Range |

| 1H NMR | Alkynyl-H | ~2.0 - 3.0 ppm |

| 13C NMR | Alkynyl-C | ~65 - 90 ppm |

| IR | C≡C stretch | 2100 - 2260 cm-1 |

| IR | N-H stretch | 3300 - 3500 cm-1 |

| UV-Vis | λmax (π → π*) | < 200 nm |

Note: These are generalized predictions based on the functional groups present in the molecule.

Exploratory Applications in Chemical Biology and Materials Science Research Preclinical, Non Human, Non Clinical Focus

Development as Molecular Probes for In Vitro Biological Systems

The ability to attach reporter molecules to 4-(5-Chloro-pent-1-ynyl)-piperidine via its terminal alkyne makes it a promising candidate for the development of molecular probes for studying biological systems in vitro.

The terminal alkyne group is readily functionalized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov This reaction allows for the efficient and specific attachment of azide-containing fluorescent dyes or radioligands. jenabioscience.comnih.gov For instance, a variety of fluorescent azides are commercially available, spanning the visible spectrum, which could be conjugated to this compound to create fluorescent probes. jenabioscience.com These probes could then be used in fluorescence microscopy to visualize the localization of the piperidine (B6355638) moiety within cellular systems or to track its interaction with specific biomolecules. nih.gov

Similarly, the introduction of a radioactive isotope, such as fluorine-18, via an azide-containing precursor would yield a radiolabeled version of the compound. Such radioprobes are invaluable in preclinical imaging techniques like Positron Emission Tomography (PET) to study the distribution and binding of the molecule in animal models of disease. nih.gov

Table 1: Potential Labeling Strategies for this compound

| Labeling Strategy | Reporter Molecule (Example) | Potential Application |

| Fluorescent Labeling | Azide-Coupled Fluorescein | In vitro fluorescence microscopy |

| Radiolabeling | 18F-Azide Precursor | Preclinical PET imaging |

Affinity-based probes are powerful tools for identifying the biological targets of small molecules. nih.gov A derivative of this compound could be designed to incorporate a photoreactive group, such as a diazirine, in addition to its terminal alkyne. nih.gov This trifunctional probe would first bind to its biological target, and upon photoactivation, the diazirine group would form a covalent bond with the target protein. The terminal alkyne would then be used to "click" on a reporter tag, like biotin, for subsequent enrichment and identification of the protein target by mass spectrometry. nih.govfrontiersin.org This approach allows for the unbiased identification of molecular interactions within complex biological mixtures.

Investigation as Precursors for Novel Polymeric and Hybrid Materials

The terminal alkyne of this compound also makes it a valuable monomer for the synthesis of novel polymers and for the functionalization of material surfaces.

The terminal alkyne can participate in various polymerization reactions. For example, it can undergo polymerization with di-azides to form cross-linked polymers through click chemistry. nih.gov The properties of the resulting polymer, such as its rigidity and solubility, could be tuned by the choice of the di-azide crosslinker. Furthermore, alkyne-functionalized monomers can be polymerized using transition metal catalysts to create polyacetylenes with interesting electronic and optical properties. researchgate.net The presence of the piperidine ring within the polymer backbone could impart unique characteristics, such as altered solubility or the potential for post-polymerization modification. researchgate.netrsc.org

Table 2: Potential Polymerization Approaches

| Polymerization Method | Co-monomer/Initiator | Potential Polymer Type |

| Click Polymerization | Di-azide | Cross-linked triazole-containing polymer |

| Transition Metal-Catalyzed Polymerization | Rhodium or Palladium catalyst | Substituted Polyacetylene |

The terminal alkyne provides a reactive handle to covalently attach the piperidine derivative to various material surfaces that have been pre-functionalized with azide (B81097) groups. This can be achieved through the highly efficient CuAAC reaction. acs.orgnih.gov This surface modification could be used to alter the properties of the material, for instance, to improve its biocompatibility or to introduce specific binding sites for biological molecules. Such functionalized surfaces have potential applications in the development of biosensors or specialized cell culture substrates.

In Vitro Enzyme Inhibition Studies

The piperidine scaffold is a common feature in many enzyme inhibitors. nih.govchemrevlett.com The combination of the piperidine ring and the terminal alkyne in this compound suggests its potential as a lead compound for the development of novel enzyme inhibitors. For example, certain piperidine derivatives have shown inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov The terminal alkyne group has also been identified as a key feature for the inhibition of monoamine oxidase B, another important drug target. nih.gov

In vitro studies could be designed to screen this compound against a panel of enzymes to identify potential inhibitory activity. Kinetic studies could then be performed to determine the mechanism of inhibition. rsc.org The chloro-pentynyl side chain offers a handle for further chemical modification to optimize binding affinity and selectivity for a specific enzyme target.

Assay Development and Kinetic Characterization

No specific assays have been developed for this compound, nor have any kinetic characterization studies been published. In a hypothetical research scenario, initial assay development would depend on the suspected biological target. For instance, if the compound were being investigated as an enzyme inhibitor, assays would be designed to measure the rate of the enzymatic reaction in the presence and absence of the compound. Kinetic parameters such as the inhibition constant (K_i) and the mechanism of inhibition would then be determined.

Selectivity Profiling against Enzyme Panels

There is no available data on the selectivity profile of this compound against any enzyme panels. Typically, a new compound with potential biological activity would be screened against a panel of enzymes to determine its specificity. This helps to identify potential off-target effects and to understand the compound's mode of action.

In Vitro Receptor Binding and Functional Assays (Non-Human Cell Lines, Tissue Homogenates)

No in vitro receptor binding or functional assay data for this compound has been reported. Such studies are crucial for determining if a compound interacts with specific receptors and whether it acts as an agonist or antagonist.

Receptor Subtype Selectivity Assessment

As no primary receptor targets have been identified for this compound, no assessment of its selectivity for receptor subtypes has been conducted. For compounds that do show receptor affinity, determining their binding affinity for different subtypes of that receptor is a critical step in drug discovery, as it can influence both efficacy and side-effect profiles.

Agonist/Antagonist Activity Profiling

The agonist or antagonist activity of this compound has not been profiled. Functional assays would be required to determine whether the compound activates or blocks a receptor upon binding.

Cellular Studies in Research Cell Models (Excluding In Vivo or Human Cell Line Efficacy/Toxicity)

There are no published cellular studies using this compound in research cell models.

Target Engagement Studies

No target engagement studies for this compound have been documented. Techniques like the cellular thermal shift assay (CETSA) are often used to confirm that a compound binds to its intended target within a cellular context, but no such experiments have been reported for this specific molecule.

Pathway Perturbation Analysis

In the realm of chemical biology, small molecules serve as powerful tools to dissect complex biological processes. A compound such as this compound, with its distinct structural features—a piperidine ring, a chloroalkyne chain—holds potential as a probe for pathway perturbation analysis. This approach involves introducing a small molecule into a biological system to intentionally disrupt a specific signaling pathway, thereby allowing researchers to study the pathway's function and its role in health and disease. This is particularly relevant in preclinical cancer research, where the goal is to identify and understand the signaling networks that drive tumor growth and survival. oatext.comnih.govnih.gov

The rationale for using a molecule like this compound in such studies is based on the known bioactivities of its constituent chemical moieties. The piperidine scaffold is a common feature in many biologically active compounds and approved drugs, known to interact with a variety of protein targets. frontiersin.orgajchem-a.comnih.gov The chloro-alkyne group, on the other hand, can act as a reactive handle, potentially forming covalent bonds with specific protein targets, a characteristic that is valuable for target identification and validation studies.

Methodologies for Pathway Perturbation Analysis

The exploratory use of a compound like this compound for pathway perturbation analysis would typically involve a series of established chemical biology techniques:

Target Identification and Engagement: The first step is to identify the cellular protein(s) that the compound directly binds to. Methods such as affinity chromatography, where a derivative of the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, are commonly employed. nih.govresearchgate.netexlibrisgroup.com.cn An alternative and powerful technique is Drug Affinity Responsive Target Stability (DARTS), which identifies protein targets based on their increased stability and resistance to protease digestion upon binding to a small molecule. nih.gov The terminal alkyne in this compound could also be exploited in "click chemistry" reactions to attach reporter tags for target identification.

Phenotypic Screening: In this top-down approach, cells are treated with the compound, and changes in cellular behavior or phenotype are observed. nih.govresearchgate.net For instance, in cancer cell lines, researchers would look for effects on cell proliferation, apoptosis (programmed cell death), or cell cycle progression. A significant change in phenotype would suggest that the compound is perturbing a pathway critical for that process.

Omics-Based Approaches: To gain a global view of the compound's effects, researchers can use "omics" technologies.

Proteomics: This involves analyzing the entire set of proteins in a cell or tissue. Quantitative proteomics can reveal changes in protein expression or post-translational modifications (e.g., phosphorylation) that occur in response to the compound, providing clues about the affected pathways. frontiersin.org

Transcriptomics: This technique analyzes the complete set of RNA transcripts, revealing how the compound alters gene expression. This can help to identify the signaling pathways that are activated or inhibited.

Illustrative Research Findings

While specific research on this compound is not publicly available, we can extrapolate potential findings based on studies of analogous compounds and general principles of pathway perturbation.

For example, a hypothetical study might investigate the effect of "Compound X" (representing this compound) on a panel of non-small cell lung cancer (NSCLC) cell lines. The initial phenotypic screen might reveal that the compound selectively inhibits the growth of NSCLC cells harboring a specific mutation, for instance, in the anaplastic lymphoma kinase (ALK) gene. nih.gov

To deconvolve the mechanism, a proteomics study could be performed. The table below illustrates the kind of data that might be generated.

| Protein | Function | Fold Change in Phosphorylation (Treated vs. Control) |

| ALK | Receptor Tyrosine Kinase | -3.5 |

| ROS1 | Receptor Tyrosine Kinase | -2.8 |

| ERK1/2 | MAPK Pathway | -2.1 |

| AKT | PI3K/AKT Pathway | -1.8 |

| STAT3 | JAK/STAT Pathway | -1.5 |

The data in this hypothetical table would suggest that "Compound X" acts as a dual inhibitor of ALK and ROS1 receptor tyrosine kinases. nih.gov The downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival, would also show reduced activity. frontiersin.orgpnas.org

Further validation could involve genetic approaches. For example, knocking down the identified target protein (e.g., ALK) in the cancer cells should mimic the phenotypic effects observed with the compound. Conversely, overexpressing the target protein might confer resistance to the compound. nih.gov

In the context of materials science, the application of such a compound is less direct. However, the alkynyl group could potentially be used for conjugation to biomaterials, creating surfaces or scaffolds that can modulate cellular pathways for tissue engineering or regenerative medicine research purposes.

It is important to emphasize that this discussion is illustrative of the potential applications of a compound with the structure of this compound in pathway perturbation analysis, based on established methodologies in chemical biology.

Advanced Analytical Methodologies for Research Characterization of 4 5 Chloro Pent 1 Ynyl Piperidine

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating the components of a mixture, making it essential for assessing the purity of synthesized 4-(5-Chloro-pent-1-ynyl)-piperidine and for isolating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and identity of non-volatile compounds like this compound. A reversed-phase (RP-HPLC) method is typically the first choice for such analyses.

Method development involves the systematic optimization of several parameters to achieve a good separation between the main compound and any impurities. Key parameters include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For piperidine-containing structures, C18 columns are widely used due to their hydrophobic nature, which provides good retention for these types of molecules. nih.gov The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comnih.gov An acid modifier like phosphoric acid or trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape and resolution by ensuring the basic piperidine (B6355638) nitrogen is consistently protonated. nih.govnih.gov For applications where the HPLC is connected to a mass spectrometer (LC-MS), a volatile acid like formic acid is used in place of non-volatile acids like phosphoric acid. sielc.com

Validation of the developed HPLC method is crucial to ensure its reliability, accuracy, and precision. This process involves evaluating several performance characteristics as defined by international guidelines. A simple, sensitive, and accurate RP-HPLC method for determining piperidine has been established with a linearity range of 0.44-53.33 μg/mL and a correlation coefficient (R²) of 0.9996. nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) were found to be 0.15 μg/mL and 0.44 μg/mL, respectively, demonstrating the method's sensitivity. nih.gov The accuracy, often assessed by recovery studies, can achieve high percentages, with an average recovery of 101.82% reported for piperidine analysis. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale/Reference |

| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) | C18 columns are standard for reversed-phase separation of piperidine derivatives. nih.gov |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acid modifier improves peak shape for basic compounds. nih.gov |

| Mobile Phase B | Acetonitrile | Common organic solvent in reversed-phase chromatography. sielc.comnih.gov |

| Gradient | Isocratic (e.g., 68% B) or Gradient | An isocratic method is simpler, while a gradient can resolve more complex mixtures. nih.gov |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate. nih.gov |

| Column Temperature | 30 °C | Temperature control ensures reproducible retention times. nih.gov |

| Detection | UV at 210 nm | Wavelength suitable for detecting the alkyne and piperidine moieties which lack strong chromophores. |

| Injection Volume | 10 µL | Standard injection volume. |

Table 2: Hypothetical HPLC Method Validation Data

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9995 | R² ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |

| Precision (% RSD) | < 1.0% | ≤ 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL | Reportable |

| Limit of Quantitation (LOQ) | 0.3 µg/mL | Reportable |

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. Given its structure, this compound may be amenable to GC analysis, especially when coupled with a mass spectrometer (GC-MS) for definitive peak identification. The analysis of related piperidine derivatives is often performed using GC. rsc.org